(S)-3-(Pyridin-3-yl)morpholine dihydrochloride is a chemical compound characterized by its unique structural features, which include both a pyridine ring and a morpholine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 237.13 g/mol when in its dihydrochloride salt form. This salt form enhances the compound's solubility in water, making it suitable for various biological applications. The compound is noted for its chiral center at the morpholine position, which is significant for its potential biological activity, particularly in medicinal chemistry .
The compound is classified under the category of substituted morpholines, which have been explored for their pharmacological properties. The presence of the pyridine ring may confer specific interactions with biological targets, making this compound of interest in the development of new therapeutic agents.
The synthesis of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride typically involves several key steps:
This multi-step synthesis allows for high-purity production, suitable for pharmaceutical applications.
The molecular structure of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride features a morpholine ring linked to a pyridine ring at the 3-position. The chiral center in the morpholine contributes to its stereochemical properties, which are crucial for its biological activity. The InChI Key and other identifiers are critical for database searches and chemical information retrieval.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.13 g/mol |
CAS Number | 1213926-51-2 |
Structure | Molecular Structure |
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
These reactions are significant for synthesizing derivatives or exploring interactions with biological targets.
The mechanism of action of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride involves its interaction with specific receptors in the central nervous system. Preliminary studies suggest that this compound exhibits potential anti-inflammatory and analgesic effects by modulating biochemical pathways related to pain perception and inflammation. Its structural similarity to known pharmacophores allows it to engage with various biological targets, suggesting applications in treating neurological disorders.
The physical properties of (S)-3-(Pyridin-3-yl)morpholine dihydrochloride include:
Chemical properties include:
(S)-3-(Pyridin-3-yl)morpholine dihydrochloride has several applications in scientific research, particularly in medicinal chemistry:
Enantioselective synthesis of this scaffold relies on chiral induction during morpholine ring formation or asymmetric functionalization of pre-assembled heterocycles. A prominent five-step organocatalytic route achieves high enantiomeric excess (ee):
Table 1: Key Enantioselective Routes to (S)-3-(Pyridin-3-yl)morpholine
Method | Key Steps | Yield | ee (%) | Reference |
---|---|---|---|---|
Organocatalysis | Aldehyde α-chlorination → Reduction → Triflation → Cyclization | 35–46% (over 5 steps) | 75–98% | [6] |
[3+3] Cycloaddition | Chiral amine/NHC-catalyzed ring assembly | 45–70% | 80–95% | [8] |
Chiral Pool Resolution | Enzyme-mediated resolution of racemic ester | 30–40% | >99% | [10] |
Alternative strategies include chiral auxiliary-assisted cyclizations and enzymatic resolutions of racemic precursors. For example, lipase-catalyzed hydrolysis of morpholine esters affords enantiopure intermediates for pyridinyl coupling [10].
The morpholine ring’s construction benefits from covalent and non-covalent organocatalysis:
Transition-metal catalysis remains less explored but emerging palladium-catalyzed C–N coupling methods show promise for linking pyridine and morpholine fragments. However, competitive pyridine coordination often necessitates specialized ligands [7].
Table 2: Catalytic Systems for Asymmetric Morpholine Synthesis
Catalyst Type | Mechanism | Advantages | Limitations |
---|---|---|---|
Chiral Amines | Enamine/iminium ion activation | Broad substrate scope | Sensitivity to epimerization |
Chiral NHCs | Acylazolium intermediates | Access to sterically hindered analogs | Requires anhydrous conditions |
Chiral Phosphoric Acids | Vinyl iminium ion-pair formation | High enantioselectivity | Limited to activated substrates |
Pd/Chiral Ligands | C–N cross-coupling | Modularity | Pyridine coordination issues |
Sustainable synthesis focuses on atom economy, energy efficiency, and reduced solvent waste:
These methods reduce E-factors (kg waste/kg product) by >30% versus traditional routes by eliminating purification steps and hazardous solvents like DCM or DMF [6] [7].
Systematic structural variations reveal stereochemistry and aryl substitution as critical for bioactivity:
Table 3: SAR of Key (S)-3-(Pyridinyl)morpholine Derivatives
Structural Feature | Modification | Biological Impact | Reference |
---|---|---|---|
Absolute Configuration | (S)-enantiomer | Selective dopamine D4 antagonism (IC₅₀: 0.18 µM) | [6] |
(R)-enantiomer | Preferential SNRI activity | [10] | |
Pyridine Regioisomer | 3-Pyridinyl | Strongest D4 binding (ΔG: −9.2 kcal/mol) | [6] |
2-Pyridinyl | 5× reduced D4 affinity | [5] | |
N-Substituent | Benzyl | Improved log P (1.8 vs. 0.9 for unsubstituted) | [10] |
These insights guide targeted modifications for neurological applications, emphasizing the synergy between chirality and heterocyclic architecture.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7